N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine
Description
Properties
Molecular Formula |
C14H28Cl2N2 |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
(1S)-1-(1-adamantyl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C14H26N2.2ClH/c1-16(2)9-13(15)14-6-10-3-11(7-14)5-12(4-10)8-14;;/h10-13H,3-9,15H2,1-2H3;2*1H/t10?,11?,12?,13-,14?;;/m1../s1 |
InChI Key |
CHSYDCOVDQEXNR-PYJAIKIJSA-N |
Isomeric SMILES |
CN(C)C[C@H](C12CC3CC(C1)CC(C3)C2)N.Cl.Cl |
Canonical SMILES |
CN(C)CC(C12CC3CC(C1)CC(C3)C2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Strategic Considerations
The adamantane moiety’s high hydrophobicity and steric bulk necessitate careful selection of reaction conditions to ensure efficient coupling with the amine-containing side chain. Retrosynthetically, the molecule can be divided into two primary fragments:
- 1-Adamantylamine derivatives (source of the polycyclic hydrocarbon framework).
- N,N-Dimethylethylenediamine (source of the basic amine functionality).
Critical challenges include:
Primary Synthetic Routes
Alkylation of Adamantane-Containing Amine Precursors
Direct N-Alkylation of 1-Adamantylamine
A foundational approach involves sequential alkylation of 1-adamantylamine with ethylene dihalides followed by dimethylation:
Reaction Scheme:
- Step 1:
$$ \text{1-Adamantylamine} + \text{Cl-CH}2\text{CH}2\text{-Cl} \xrightarrow{\text{Base}} \text{1-Adamantyl-N-(2-chloroethyl)amine} $$ - Step 2:
$$ \text{Intermediate} + 2\text{CH}_3\text{I} \xrightarrow{\text{NaH}} \text{N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine} $$
Conditions:
- Step 1: K$$2$$CO$$3$$ in DMF, 80°C, 12 h (Yield: 68–72%).
- Step 2: Methyl iodide (2.2 equiv), NaH in THF, 0°C to RT, 6 h (Yield: 85%).
Key Considerations:
- Excess methyl iodide ensures complete dimethylation.
- Steric hindrance from the adamantyl group necessitates prolonged reaction times.
Reductive Amination Strategies
Adamantyl Ketone Route
This method employs reductive amination between 1-adamantyl ketone and N,N-dimethylethylenediamine:
$$ \text{1-Adamantanone} + \text{H}2\text{N-CH}2\text{CH}2\text{-N(CH}3\text{)}2 \xrightarrow{\text{NaBH}4,\ \text{Ti(OiPr)}_4} \text{Target Compound} $$
Optimized Parameters:
- Solvent: MeOH/THF (1:1).
- Catalyst: Titanium isopropoxide (10 mol%).
- Yield: 78% after column chromatography.
Advantages:
- Avoids halogenated intermediates.
- Single-step formation of the C-N bond.
Palladium-Catalyzed Cross-Coupling Approaches
Buchwald-Hartwig Amination
Adapted from methodologies in C–N bond formation, this route uses palladium complexes to couple adamantyl halides with diamines:
$$ \text{1-Bromoadamantane} + \text{H}2\text{N-CH}2\text{CH}2\text{-N(CH}3\text{)}2 \xrightarrow{\text{Pd}2\text{(dba)}_3,\ \text{Xantphos}} \text{Product} $$
Reaction Conditions:
Limitations:
- Adamantyl bromides exhibit lower reactivity compared to aryl halides.
- Requires specialized ligands to prevent β-hydride elimination.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting principles from methylamine production, a gas-phase continuous process could be envisioned:
Hypothetical Setup:
- Reactor 1: Adamantylamine + Ethylene oxide → Ethylene diamine adduct.
- Reactor 2: Methylation with CH$$3$$OH/NH$$3$$ over H-ZSM-5 zeolite (350°C, 5 bar).
Advantages:
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Alkylation | 85 | 98 | Simple two-step protocol | Requires toxic methyl iodide |
| Reductive Amination | 78 | 95 | Avoids alkylating agents | Sensitive to moisture |
| Pd-Catalyzed Coupling | 63 | 90 | Atom-economic | High catalyst costs |
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The adamantane moiety can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of adamantane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced adamantane derivatives.
Substitution: Formation of halogenated adamantane derivatives.
Scientific Research Applications
(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the ethane-1,2-diamine backbone interacts with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantyl-Containing Analogues
5-N,N-Dimethylamine-Substituted 1,3,4-Thiadiazole Derivatives (Compound 45)
- Structure : Combines a 1,3,4-thiadiazole core with an adamantyl group and dimethylamine substituent.
- Synthesis : Prepared via cyclization of N,N-dimethylamine intermediates with 1-adamantyl bromomethyl ketone .
- This structural variation may enhance binding to enzymatic targets like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .
S-Substituted and N-Substituted 5-(1-Adamantyl)-1,2,4-Triazole-3-Thiol Derivatives
- Structure: Adamantyl-triazole hybrids with varying S- or N-substituents (e.g., aminoethyl or piperazine groups).
- Bioactivity : Demonstrated potent antimicrobial activity (e.g., compounds 6b, 13, and 14) and anti-inflammatory effects in carrageenan-induced edema models .
- However, the latter’s simpler structure may offer synthetic advantages .
2-(1-Adamantyl)-N-Hydroxyacetamide
Non-Adamantyl Dimethylamine Derivatives
2-(Dimethylamino)ethanethiol
- Structure: Linear dimethylaminoethyl chain with a thiol group.
- Applications : Used in organic synthesis and as a ligand for metal coordination. The thiol group enables disulfide bond formation, a feature absent in the target compound .
- Reactivity : Higher nucleophilicity due to the thiol group, contrasting with the tertiary amine’s basicity in the adamantyl derivative .
N-[1-(Aminomethyl)-2-methylpropyl]-N,N-dimethylamine
- Structure : Branched alkyl chain with dimethylamine and primary amine groups.
- Properties: The branched structure reduces crystallinity, enhancing solubility in nonpolar solvents compared to the rigid adamantyl-containing compound .
Biological Activity
N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine, often referred to as an adamantyl derivative, has garnered attention for its diverse biological activities. This compound is characterized by its adamantane core, which contributes to its unique pharmacological properties. Below is a detailed exploration of its biological activity, including synthesis, mechanisms of action, and case studies.
1. Chemical Structure and Synthesis
The compound features an adamantane moiety linked to a dimethylaminoethyl group. This structure enhances its ability to penetrate biological membranes, facilitating interactions with various molecular targets.
Synthesis Overview
- The synthesis typically involves selective homolytic substitution reactions using the adamantyl radical.
- Variants of this compound have been synthesized and evaluated for their biological properties, particularly focusing on neuroprotective and antiviral activities.
The mechanism of action involves the interaction of the compound with specific proteins or enzymes within biological systems. The adamantane structure is known to enhance membrane permeability, allowing the compound to modulate target protein activities effectively.
Biological Targets
- Receptors: The compound may interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
- Enzymes: It has been shown to modulate enzyme activities that are critical in various physiological processes.
3.1 Antiviral Activity
Research indicates that derivatives of this compound exhibit significant antiviral properties. For instance:
- Studies have demonstrated that adamantane derivatives can inhibit viral replication in vitro, particularly against strains such as influenza virus .
3.2 Neuroprotective Effects
The compound has been evaluated for its neuroprotective capabilities:
- In models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, it showed promise in reducing neuronal damage and improving cell survival rates .
- A study reported that certain derivatives resulted in significant reductions in pro-inflammatory cytokines like TNF-α and nitrite levels in LPS-challenged cells, suggesting anti-inflammatory properties .
3.3 Cytotoxicity
While exhibiting beneficial effects, some studies have also noted cytotoxicity at higher concentrations:
- Derivatives were tested for cytotoxic effects on various cell lines, revealing a dose-dependent response where lower concentrations were generally non-toxic but higher doses led to reduced cell viability .
4. Research Findings and Case Studies
5.
This compound presents a promising profile for further research due to its multifaceted biological activities, particularly in antiviral and neuroprotective applications. Continued investigation into its mechanisms and potential therapeutic uses could yield valuable insights into treating various diseases.
Q & A
Q. What are the optimal synthetic routes for N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine, and how can reaction conditions be systematically optimized?
The compound is synthesized via the Eschweiler-Clarke methylation reaction using 1-adamantaneamine, formaldehyde, and formic acid. Key parameters include solvent choice, temperature (reflux at ~100°C), reaction time (72 hours), and pH control (acidic conditions). Optimization studies show that ethanol as a solvent and a 1:2 molar ratio of adamantaneamine to formaldehyde yield higher purity. Post-synthesis purification involves recrystallization or column chromatography .
| Reaction Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol | Enhances solubility and reaction homogeneity |
| Temperature | 100°C (reflux) | Accelerates imine formation |
| Reaction Time | 72 hours | Ensures complete methylation |
| pH | ~3–4 (formic acid) | Stabilizes intermediates |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- 1H-NMR : Confirms the presence of adamantyl protons (δ 1.6–2.1 ppm) and dimethylamine signals (δ 2.2–2.5 ppm).
- IR Spectroscopy : Identifies N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1200–1350 cm⁻¹).
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N content).
- X-ray Crystallography : Resolves adamantyl geometry and hydrogen-bonding patterns (e.g., intramolecular O–H⋯N bonds in related structures) .
Q. How can researchers design initial biological activity screens for this adamantyl derivative?
Prioritize in vitro assays targeting receptors or enzymes where adamantane moieties are known to interact (e.g., NMDA receptors, viral proteases). Use:
- Fluorescence polarization assays to study protein binding.
- Cell viability assays (e.g., MTT) for cytotoxicity profiling.
- Molecular docking to predict interactions with adamantane-binding pockets (e.g., influenza M2 proton channels) .
Advanced Research Questions
Q. How do structural modifications of the adamantyl or dimethylamine groups affect pharmacological activity?
Case Study : Replacing the adamantyl group with smaller cycloalkyl groups reduces steric hindrance, altering binding affinity to hydrophobic pockets. Introducing electron-withdrawing groups on the dimethylamine (e.g., trifluoromethyl) enhances metabolic stability but may reduce solubility. SAR studies should combine computational modeling (DFT for electronic effects) and in vitro binding assays .
Q. What role do hydrogen-bonding networks and crystal packing play in the compound’s stability?
X-ray data for related adamantyl compounds reveal intramolecular O–H⋯N hydrogen bonds (S(6) ring motifs), which stabilize the conformation. Crystal packing forces (e.g., van der Waals interactions between adamantyl groups) influence melting points and solubility. Use Mercury software to analyze crystallographic data (e.g., r.m.s. deviation = 0.0292 Å in planar groups) .
| Structural Feature | Observed Value | Functional Implication |
|---|---|---|
| O–H⋯N bond length | 1.82 Å | Stabilizes conformation |
| Adamantyl C–C bonds | 1.53–1.58 Å | Rigidity enhances metabolic stability |
Q. How can researchers resolve contradictions in synthetic yields reported across studies?
Discrepancies often arise from impurities in starting materials (e.g., adamantaneamine hydrochloride vs. free base) or incomplete methylation. Solutions include:
- HPLC-MS to identify byproducts (e.g., unreacted intermediates).
- Design of Experiments (DoE) to test variable interactions (e.g., pH × temperature).
- In situ FTIR to monitor reaction progress .
Q. What advanced methodologies are used to study target engagement in complex biological systems?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to immobilized receptors.
- Cryo-EM : Visualizes compound interactions with membrane-bound targets (e.g., GPCRs).
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding .
Data Contradiction Analysis
- Example : Variability in cytotoxicity data may stem from cell line-specific expression of efflux pumps (e.g., P-gp). Validate using knockout cell models or co-administration with pump inhibitors (e.g., verapamil).
Methodological Recommendations
- Synthesis : Use anhydrous conditions to prevent hydrolysis of intermediates.
- Characterization : Combine XRD with solid-state NMR for polymorph analysis.
- Biological Testing : Include positive controls (e.g., amantadine for antiviral assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
